1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE
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Overview
Description
1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE is a complex heterocyclic compound that features a triazoloquinazoline core fused with an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE typically involves multi-step reactionsThe reaction conditions often require the use of eco-compatible catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize microwave irradiation or other advanced techniques to enhance reaction efficiency and reduce production costs. The use of green chemistry principles, such as catalyst-free and additive-free methods, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce triazoloquinazoline derivatives with different functional groups.
Scientific Research Applications
1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,2,4-TRIAZOLO[1,5-A]PYRIDINE: Known for its medicinal applications, including acting as inhibitors for various enzymes.
1,2,3-TRIAZOLO[1,5-A]QUINOXALINE: Used in the development of antibacterial and antifungal agents.
Uniqueness: 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazoloquinazoline core with an azepane ring makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-(azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-16-9-8-10-17(15-16)20-22-23-21(26-13-6-2-3-7-14-26)18-11-4-5-12-19(18)27(22)25-24-20/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIRPOAYHXMYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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